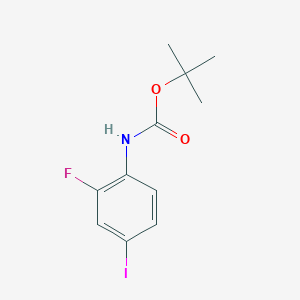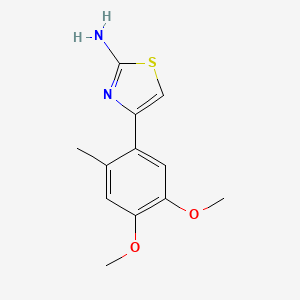
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine" is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with thiazole cores have been synthesized and analyzed for various properties and potential applications in medicinal chemistry and fluorescence derivatization for analytical purposes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation of thioamides with α-haloketones or the cyclization of thiosemicarbazones. For instance, novel thiazolyl compounds have been synthesized and characterized using various spectroscopic techniques, including UV, IR, NMR, and mass spectrometry . The synthesis process can be influenced by the substitution pattern on the phenyl ring, which can lead to different tautomeric forms and affect the overall yield and purity of the compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography has been used to determine the structure of related compounds, confirming the presence of tautomeric forms and providing insight into the intramolecular hydrogen bonding patterns that stabilize the structures . Additionally, density functional theory (DFT) calculations have been employed to optimize the structures and predict various bonding features and vibrational wave numbers .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including tautomerization, which is the interconversion between different isomers that differ in the position of a proton and a double bond. Tautomerism can significantly influence the reactivity and interaction of these compounds with biological targets . Furthermore, the presence of substituents such as methoxy groups can affect the electronic effects and conformational freedom of the molecules, leading to different reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-donating or withdrawing groups can alter these properties, affecting their suitability for various applications. For example, the introduction of methoxy groups can enhance the fluorescence properties of thiazole-based reagents, making them useful for analytical purposes in liquid chromatography . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can also be indicative of the compound's stability and reactivity, which can be studied using DFT calculations .
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine and its derivatives have been explored in various studies focusing on their synthesis and potential biological activities. For instance, the synthesis of novel thiazole derivatives and their evaluation for anthelmintic and anti-inflammatory activities have been documented (Shetty, Khazi, & Ahn, 2010). This indicates a potential application in treating inflammatory conditions and parasitic infections.
Theoretical Studies and Molecular Interactions
Theoretical studies have been conducted to understand the molecular interactions and properties of thiazole derivatives. A study exploring intramolecular hydrogen bonds in thiazole derivatives highlights the significance of computational chemistry in predicting the behavior of such compounds (Castro et al., 2007).
Inhibitors in Biological Pathways
Certain thiazole derivatives have been identified as inhibitors in key biological pathways, such as the inhibition of cyclin-dependent kinase-2 (CDK2), which plays a crucial role in cell cycle regulation. This could be pivotal in developing cancer therapies (Wang et al., 2004).
Corrosion Inhibition
Interestingly, thiazoles have also been identified as effective corrosion inhibitors for metals in acidic environments, indicating their potential in industrial applications (Quraishi & Sharma, 2005).
Enzyme Inhibition for Therapeutic Use
The use of thiazole derivatives as enzyme inhibitors, particularly for kynurenine 3-hydroxylase, has been explored. This is relevant in the context of neurological disorders, offering a pathway for therapeutic development (Röver et al., 1997).
Antioxidant and Antimicrobial Properties
Research has also revealed the antioxidant and antimicrobial properties of pyrazolopyridine derivatives, which could be beneficial in the development of new pharmaceuticals (El‐Borai et al., 2013).
Food and Biological Systems
Studies on compounds like methylglyoxal, which contain thiazole structures, indicate their role in biological systems and food, impacting health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).
Antimicrobial Activity Against Diverse Pathogens
The antimicrobial efficacy of thiazole derivatives against a variety of pathogens, including Gram-negative and Gram-positive bacteria, has been reported. This broadens the scope of these compounds in treating infectious diseases (Badiger et al., 2013).
Propriétés
IUPAC Name |
4-(4,5-dimethoxy-2-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-10(15-2)11(16-3)5-8(7)9-6-17-12(13)14-9/h4-6H,1-3H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZLOGYFHHNTDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CSC(=N2)N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dimethoxy-2-methyl-phenyl)-thiazol-2-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

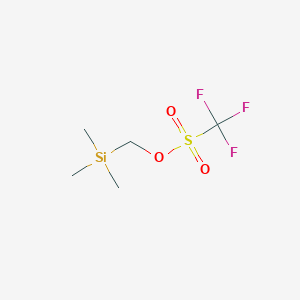
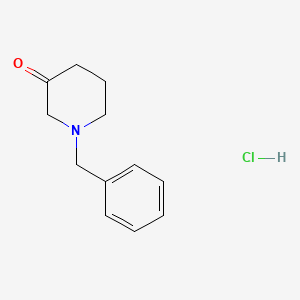

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)
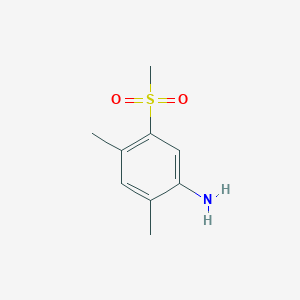
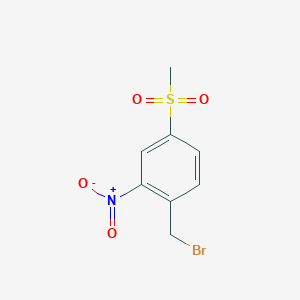
![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)
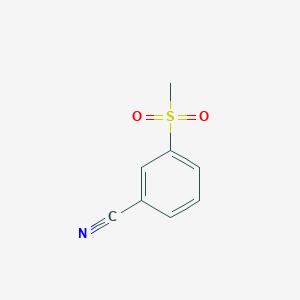
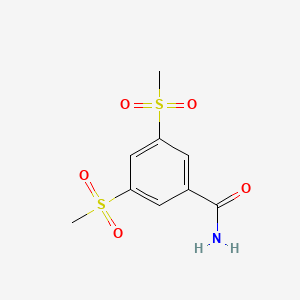
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)
